

5-Bromo-2-methoxybenzyl Azide: Synthesis & Application Guide

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Compound of Interest

Compound Name: 2-(Azidomethyl)-4-bromo-1-methoxybenzene

Cat. No.: B12497050

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Executive Summary & Chemical Identity

5-Bromo-2-methoxybenzyl azide is a specialized organobromine building block used primarily in fragment-based drug discovery (FBDD) and "click" chemistry bioconjugation. It serves as a bifunctional linker: the azide group ($-N_3$) enables rapid, bio-orthogonal coupling via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the aryl bromide remains intact for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Note on Commercial Availability: As of late 2025, 5-Bromo-2-methoxybenzyl azide does not possess a widely indexed CAS number in major commercial catalogs (Sigma, PubChem, ChemSpider). It is classified as a transient intermediate, typically synthesized in situ or on-demand from its stable bromide precursor to minimize storage hazards associated with organic azides.

Core Chemical Data

Property	Detail
Chemical Name	5-Bromo-2-methoxybenzyl azide
IUPAC Name	4-bromo-2-(azidomethyl)-1-methoxybenzene
Molecular Formula	C ₈ H ₈ BrN ₃ O
Molecular Weight	~242.07 g/mol
Precursor CAS (Bromide)	184970-28-3 (5-Bromo-2-methoxybenzyl bromide)
Precursor CAS (Alcohol)	80866-82-6 (5-Bromo-2-methoxybenzyl alcohol)
SMILES	<chem>COc1ccc(Br)cc1CN=[N+]=[N-]</chem>

Synthesis Protocols

Since the azide is not a shelf-stable commodity, researchers must synthesize it. Two validated pathways are presented below. Route A is the industry standard for scalability; Route B is for cases where the alcohol starting material is more accessible.

Route A: Nucleophilic Substitution (Standard)

This protocol utilizes 5-Bromo-2-methoxybenzyl bromide (CAS 184970-28-3).

Reagents:

- Precursor: 5-Bromo-2-methoxybenzyl bromide (1.0 equiv)
- Nucleophile: Sodium Azide (NaN₃) (1.2 – 1.5 equiv)
- Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
- Temperature: Ambient (25°C) to 60°C

Step-by-Step Methodology:

- Dissolution: Dissolve 5-Bromo-2-methoxybenzyl bromide in anhydrous DMSO (0.5 M concentration).

- Azidation: CAUTION. Add Sodium Azide portion-wise. Do not use halogenated solvents (e.g., DCM) with sodium azide to avoid forming explosive di-azidomethane.
- Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc). The bromide spot (higher R_f) should disappear, replaced by the azide (slightly lower or similar R_f, but non-UV active for Br, UV active for aromatic).
- Workup (Critical for Safety):
 - Dilute reaction mixture with Diethyl Ether or EtOAc.
 - Wash 3x with water to remove DMSO and unreacted Sodium Azide.
 - Wash 1x with Brine.
 - Dry over MgSO₄, filter, and concentrate under reduced pressure at <40°C.
- Purification: Usually sufficiently pure (>95%) for subsequent click reactions. If necessary, purify via silica flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

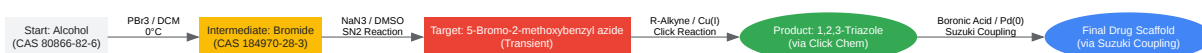
Route B: Mitsunobu / DPPA Activation

Use this if starting from 5-Bromo-2-methoxybenzyl alcohol (CAS 80866-82-6).[1]

- Reagents: DPPA (Diphenylphosphoryl azide), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Toluene.
- Mechanism: Direct conversion of the hydroxyl group to azide with inversion (though irrelevant for achiral benzylic carbons).

Visual Workflow & Logic

The following diagram illustrates the synthesis logic and downstream utility, highlighting the orthogonality of the Bromine and Azide handles.



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Caption: Synthesis pathway from commercial precursors to functionalized drug scaffolds. Note the sequential activation of the Azide and Bromide handles.

Safety & Handling: The "C/N Ratio" Check

Working with organic azides requires strict adherence to safety protocols to prevent detonation.

Safety Assessment for 5-Bromo-2-methoxybenzyl azide:

- Formula: $C_8H_8BrN_3O$
- Carbon Count (C): 8
- Nitrogen Count (N): 3
- C/N Ratio: $8 / 3 \approx 2.66$

Interpretation: According to the "Smith Rules" for azide safety:

- (C + O)/N Ratio: $(8 + 1) / 3 = 3.0$. (Safe if ≥ 3).
- Rule of Thumb: Organic azides are generally stable if the C/N ratio is > 3 or if the molecular weight is high enough to dilute the azide energy.
- Verdict: This compound is Borderline Stable. The heavy Bromine atom significantly increases the molecular weight (MW ~ 242), lowering the Nitrogen percentage by weight to $\sim 17\%$ (Limit is usually 25%).
 - Action: Store in solution (never dry) if possible. Keep away from heat/light.

Applications in Drug Discovery

This molecule is a "Lego block" for medicinal chemists.

- Fragment Linking: The azide reacts with alkyne-tagged libraries to screen for biological activity.

- PROTAC Linkers: The benzyl ether motif provides solubility, while the bromine allows attachment to E3 ligase ligands (e.g., Thalidomide derivatives).
- Orthogonal Functionalization:
 - Step 1: Click reaction (Azide + Alkyne → Triazole). Conditions: CuSO₄, Sodium Ascorbate, tBuOH/H₂O.
 - Step 2: Cross-coupling (Aryl Bromide + Boronic Acid → Biaryl). Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

References

- Precursor Identification (Bromide):5-Bromo-2-methoxybenzyl bromide (CAS 184970-28-3). PubChem. Accessed Feb 2026. [Link](#)
- Precursor Identification (Alcohol):5-Bromo-2-methoxybenzyl alcohol (CAS 80866-82-6).[1][2][3][4] TCI Chemicals. Accessed Feb 2026. [Link](#)
- Azide Safety Protocols: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." *Angewandte Chemie International Edition*, 44(33), 5188-5240, 2005.
- General Synthesis of Benzyl Azides: Alvarez, S. G., & Alvarez, M. T. "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide." *Synthesis*, 1997(04), 413-414.

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